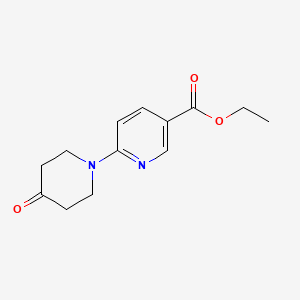
Ethyl 6-(4-oxopiperidin-1-yl)nicotinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 6-(4-oxopiperidin-1-yl)nicotinate is a chemical compound with the molecular formula C13H16N2O3 and a molecular weight of 248.28 g/mol . It belongs to the class of nicotinic acid derivatives and is known for its unique structure, which includes a piperidinone ring attached to a nicotinate ester.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-(4-oxopiperidin-1-yl)nicotinate typically involves the reaction of 6-chloronicotinic acid with 4-piperidone under specific conditions. The reaction is carried out in the presence of a base such as potassium carbonate and an organic solvent like dimethylformamide (DMF). The resulting intermediate is then esterified with ethanol to form the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, reaction time, and the concentration of reagents. The final product is purified using techniques such as recrystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 6-(4-oxopiperidin-1-yl)nicotinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The nicotinate ester can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of substituted nicotinate esters.
Aplicaciones Científicas De Investigación
Ethyl 6-(4-oxopiperidin-1-yl)nicotinate has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of ethyl 6-(4-oxopiperidin-1-yl)nicotinate involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to nicotinic acetylcholine receptors, modulating their activity. This interaction can influence various cellular pathways, leading to changes in cellular function and signaling.
Comparación Con Compuestos Similares
Ethyl 6-(4-oxopiperidin-1-yl)nicotinate can be compared with other nicotinic acid derivatives, such as:
Methyl nicotinate: Similar in structure but with a methyl ester instead of an ethyl ester.
Ethyl nicotinate: Lacks the piperidinone ring, making it less complex.
Nicotinamide: Contains an amide group instead of an ester group.
Propiedades
IUPAC Name |
ethyl 6-(4-oxopiperidin-1-yl)pyridine-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3/c1-2-18-13(17)10-3-4-12(14-9-10)15-7-5-11(16)6-8-15/h3-4,9H,2,5-8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIQRIKRNTXHPLU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(C=C1)N2CCC(=O)CC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80640968 |
Source


|
| Record name | Ethyl 6-(4-oxopiperidin-1-yl)pyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80640968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1016885-83-8 |
Source


|
| Record name | Ethyl 6-(4-oxopiperidin-1-yl)pyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80640968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(1-(Benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methanol](/img/structure/B1291659.png)













